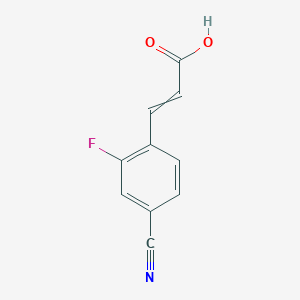
5-(Bromomethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by a bromomethyl group attached to the fifth position of the pyridine ring and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyridine-2-carboxylic acid typically involves the bromination of 5-methylpyridine-2-carboxylic acid. One common method uses N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as an initiator. The reaction is carried out under mild conditions, and the bromination occurs selectively at the methyl group on the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in methyl-substituted pyridine derivatives.
Scientific Research Applications
5-(Bromomethyl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules and as a building block in drug discovery.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)pyridine-2-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the carboxylic acid group can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the formation of various derivatives and complexes, which can exhibit different biological and chemical properties .
Comparison with Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
5-Bromopyrimidine-2-carboxylic acid: A pyrimidine derivative with similar bromomethyl and carboxylic acid groups.
2-Pyridinecarboxylic acid: Lacks the bromomethyl group but shares the carboxylic acid functionality.
Uniqueness: 5-(Bromomethyl)pyridine-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the pyridine ring. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
53234-54-1 |
|---|---|
Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216.03 g/mol |
IUPAC Name |
5-(bromomethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3H2,(H,10,11) |
InChI Key |
DJLXCJIHLRAPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


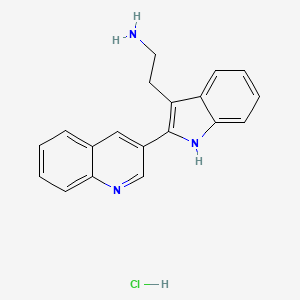
![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)

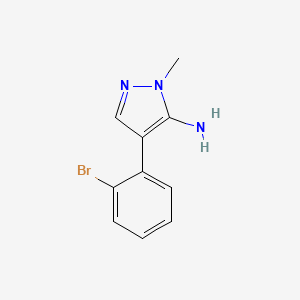
![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
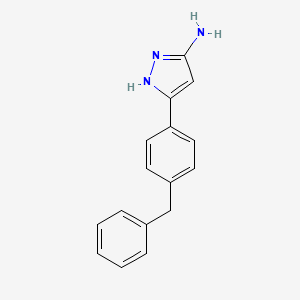
![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)
![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B12443742.png)
![Methyl 2-({[1-(4-butoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12443763.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
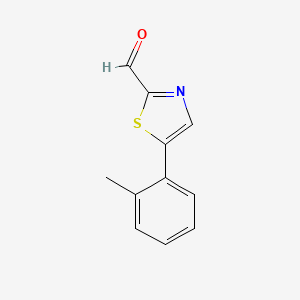
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
